molecular formula C6H11F2N B1459301 1-(3,3-difluorocyclobutyl)-N-methylmethanamine CAS No. 1251195-17-1

1-(3,3-difluorocyclobutyl)-N-methylmethanamine

Cat. No.: B1459301
CAS No.: 1251195-17-1
M. Wt: 135.15 g/mol
InChI Key: KZIBVEUXQHZZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine is a fluorinated organic compound that features a cyclobutyl ring substituted with two fluorine atoms and an N-methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of 3,3-difluorocyclobutanecarboxylic acid using sodium borohydride in tetrahydrofuran at low temperatures . The resulting intermediate can then be further reacted with methylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while substitution reactions can introduce a variety of functional groups into the cyclobutyl ring.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-difluorocyclobutyl)-N-methylmethanamine involves its interaction with molecular targets through its fluorinated cyclobutyl ring and N-methylmethanamine group. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-Difluorocyclobutyl)-N-methylmethanamine is unique due to the presence of both the fluorinated cyclobutyl ring and the N-methylmethanamine group. This combination imparts distinct electronic and steric properties, making it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

1-(3,3-difluorocyclobutyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-9-4-5-2-6(7,8)3-5/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBVEUXQHZZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-difluorocyclobutyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3,3-difluorocyclobutyl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(3,3-difluorocyclobutyl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(3,3-difluorocyclobutyl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(3,3-difluorocyclobutyl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(3,3-difluorocyclobutyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.